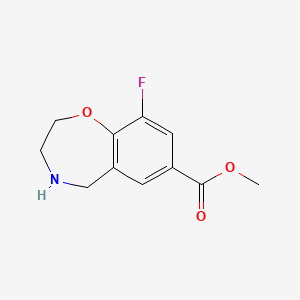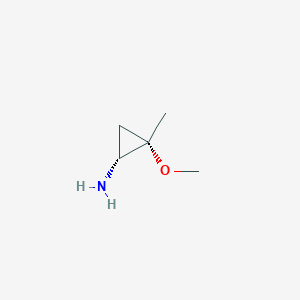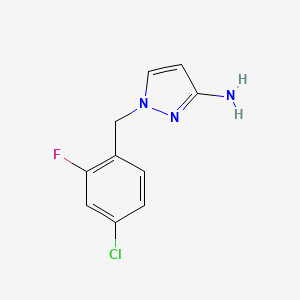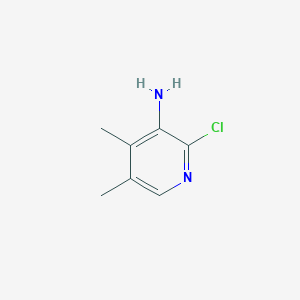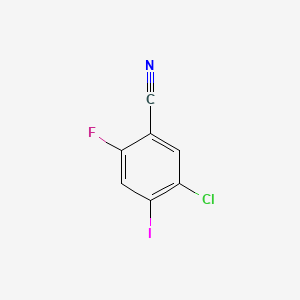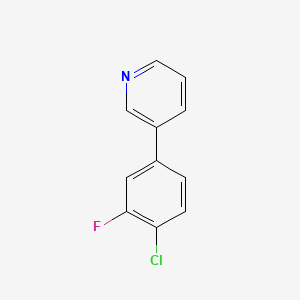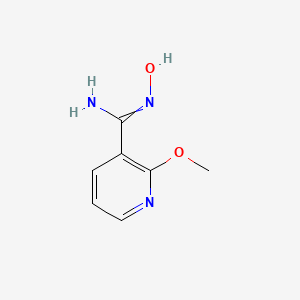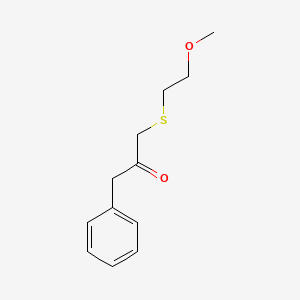
2-(Isocyanatomethyl)oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isocyanatomethyl)oxane is a chemical compound with the molecular formula C7H11NO2 It is characterized by the presence of an isocyanate group (-N=C=O) attached to a six-membered oxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyanatomethyl)oxane typically involves the reaction of an appropriate precursor with phosgene or a phosgene equivalent to introduce the isocyanate group. One common method involves the reaction of 2-(hydroxymethyl)oxane with phosgene under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale phosgenation processes, where safety measures are crucial due to the toxic nature of phosgene. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(Isocyanatomethyl)oxane undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and other substituted products.
科学研究应用
2-(Isocyanatomethyl)oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group
作用机制
The mechanism of action of 2-(Isocyanatomethyl)oxane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of urea and carbamate linkages. These reactions are crucial in its applications in polymer chemistry and bioconjugation .
相似化合物的比较
Similar Compounds
2-(Isocyanatomethyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
2-(Isocyanatomethyl)pyran: Contains a pyran ring instead of an oxane ring.
2-(Isocyanatomethyl)cyclohexane: Features a cyclohexane ring instead of an oxane ring.
Uniqueness
2-(Isocyanatomethyl)oxane is unique due to its six-membered oxane ring, which imparts distinct chemical properties compared to its analogs. The presence of the oxane ring can influence the reactivity and stability of the compound, making it suitable for specific applications in polymer and materials science .
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
2-(isocyanatomethyl)oxane |
InChI |
InChI=1S/C7H11NO2/c9-6-8-5-7-3-1-2-4-10-7/h7H,1-5H2 |
InChI 键 |
BOVNNVWMEMJNEH-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13646719.png)
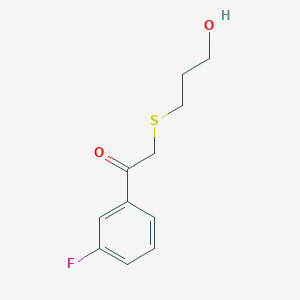
![1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-](/img/structure/B13646723.png)
